molecular formula C10H5NOS B8683555 2-Formylbenzo[b]thiophene-5-carbonitrile CAS No. 105191-42-2

2-Formylbenzo[b]thiophene-5-carbonitrile

Cat. No.: B8683555
CAS No.: 105191-42-2
M. Wt: 187.22 g/mol
InChI Key: WCTIDZVDTNFABJ-UHFFFAOYSA-N
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Description

2-Formylbenzo[b]thiophene-5-carbonitrile is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a formyl (-CHO) group at the 2-position and a nitrile (-CN) group at the 5-position. The benzo[b]thiophene scaffold is a sulfur-containing aromatic system, and the electron-withdrawing nitrile and formyl groups significantly influence its electronic properties and reactivity.

Properties

CAS No.

105191-42-2

Molecular Formula

C10H5NOS

Molecular Weight

187.22 g/mol

IUPAC Name

2-formyl-1-benzothiophene-5-carbonitrile

InChI

InChI=1S/C10H5NOS/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-4,6H

InChI Key

WCTIDZVDTNFABJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(S2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-Bromobenzo[b]thiophene-2-carbonitrile (CAS 38251-66-0)
  • Structure : Bromine substituent at the 5-position instead of formyl.
  • Molecular Weight : 238.11 g/mol (vs. 201.23 g/mol for the target compound).
  • XLogP3 : 3.7 (higher lipophilicity due to bromine) .
  • Applications : Intermediate in Suzuki-Miyaura cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile
  • Structure : Boronate ester at the 2-position instead of formyl.
  • Molecular Weight : 285.2 g/mol.
  • Properties : Designed for cross-coupling reactions (e.g., Suzuki couplings) due to the boronate group .
  • Key Difference : Enhanced utility in polymer and materials synthesis compared to the formyl derivative.
Benzo[b]thiophene-5-carbonitrile (Unsubstituted at 2-position)
  • Structure : Lacks the formyl group, with only the 5-CN substituent.
  • NMR Data : ¹H NMR (CDCl₃) δ 8.15 (s, 1H), 7.97 (dd, J = 8.4 Hz, 1H), 7.61 (d, J = 5.5 Hz, 1H) .
  • Impact of Formyl Group : The formyl group in the target compound increases electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions).

Positional Isomers and Electronic Effects

5-Formylbenzo[b]thiophene-2-boronic Acid Pinacol Ester (CAS 953410-99-6)
  • Structure : Formyl at 5-position, boronate at 2-position.
  • Applications : Dual functionality for sequential cross-coupling and aldehyde-based condensations .
  • Comparison : Positional swapping of substituents alters electronic distribution and reaction pathways.
3-Formyl-1-benzothiophene-5-carboxylic Acid (CAS 1388030-73-6)
  • Structure : Formyl at 3-position and carboxylic acid at 5-position.
  • Key Difference : The carboxylic acid enhances solubility in polar solvents, unlike the nitrile group in the target compound .

Complex Derivatives and Pharmaceutical Relevance

2-[5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl]benzo[b]thiophene-5-carbonitrile (CAS 1138474-61-9)
  • Structure : Pyrimidinyl- and pyrrolidinyl-ethoxy substituents.
  • Molecular Weight : 455.57 g/mol.
  • Comparison : The bulky substituents reduce solubility but enhance target specificity in drug design.
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
  • Structure : Tetrahydrobenzo[b]thiophene core with isoindolinyl and phenyl groups.
  • Melting Point: 277–278°C (vs. lower melting points for non-saturated analogues).
  • Impact of Saturation : Ring saturation increases rigidity and stability, affecting bioavailability .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Functional Groups Applications
2-Formylbenzo[b]thiophene-5-carbonitrile 201.23 ~2.5* Not reported -CHO, -CN Synthetic intermediate
5-Bromobenzo[b]thiophene-2-carbonitrile 238.11 3.7 Not reported -Br, -CN Cross-coupling reagent
Benzo[b]thiophene-5-carbonitrile 159.21 ~2.0 Not reported -CN Spectroscopic reference
CAS 1138474-61-9 455.57 ~4.5 Not reported Pyrimidinyl, pyrrolidinyl Pharmaceutical intermediate

*Estimated based on structural analogues.

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